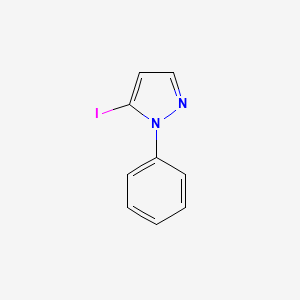

5-Iodo-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRKPVUDNAYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole (CAS: 141998-92-7) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical properties, a detailed and field-proven method for its regioselective synthesis, and its versatile applications, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of a halogen, specifically iodine, at the C5 position of the 1-phenylpyrazole core, creates a versatile intermediate, this compound. The carbon-iodine bond serves as a reactive handle for the facile introduction of various functional groups through well-established cross-coupling methodologies, making this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 141998-92-7 |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol [1] |

| Appearance | White to light yellow solid |

| Purity | Typically ≥97% |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.

Regioselective Synthesis of this compound

The synthesis of this compound is achieved through a highly regioselective iodination of 1-phenyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure the exclusive formation of the 5-iodo isomer over the 4-iodo counterpart. The most reliable and field-proven method involves the deprotonation of the C5 position with a strong base, followed by quenching with an electrophilic iodine source.[2]

Causality of the Synthetic Strategy

The regioselectivity of this reaction is driven by the enhanced acidity of the proton at the C5 position of the pyrazole ring. This increased acidity is a result of the electron-withdrawing nature of the adjacent nitrogen atom (N1) and the phenyl group. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) selectively abstracts this acidic proton, generating a stable lithium pyrazolide intermediate. This intermediate is then trapped by an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a general procedure for the synthesis of 5-iodopyrazoles.[2]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.3 mmol, 1.3 equivalents, as a 2.5 M solution in hexanes) dropwise via a syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium pyrazolide.

-

Iodination: In a separate flame-dried flask, prepare a solution of iodine (1.4 mmol, 1.4 equivalents) in anhydrous THF (5 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white to light yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related structures.[2]

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the phenyl ring. A key feature will be the presence of two doublets in the pyrazole ring region, one for the proton at the C3 position and one for the proton at the C4 position. |

| ¹³C NMR | The spectrum will show signals for the carbons of the phenyl ring and the pyrazole ring. The carbon bearing the iodine (C5) is expected to have a characteristic upfield shift compared to the unsubstituted pyrazole. |

| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-I stretching frequency are expected. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 270.07 g/mol . The isotopic pattern of iodine will be observable. |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the pyrazole ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules.[3][4]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 5-position of the pyrazole and a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are precursors to a wide range of functional groups and heterocyclic systems.

Role in Protein Degradation (PROTACs)

Logical Relationship Diagram for Applications

Caption: Applications of this compound in chemical synthesis.

Conclusion

This compound is a strategically important synthetic intermediate with broad applications in medicinal chemistry and drug discovery. Its regioselective synthesis is well-established, and its reactivity in cross-coupling reactions provides a facile entry into a diverse range of complex, biologically relevant molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

- Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

- ChemInform. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(15). [Link]

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

- ResearchGate. (2025). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (2025). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

- Arotec (Tianjin) Co., Ltd. (n.d.). This compound, min 97%, 100 mg.

- Fadda, A. A., & El-Mekabaty, A. (2020). Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles via Suzuki Cross-Coupling. Molecules, 25(18), 4203. [Link]

- Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 183-200. [Link]

- Al-Zaydi, K. M. (2009). Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3729-3736. [Link]

- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(13), 8739–8781. [Link]

- Iovine, V., et al. (2023).

- Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

- Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 12-21. [Link]

- Abdel-Wahab, B. F., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 7(1), 1-13. [Link]

- ResearchGate. (n.d.). Preparation of Multifunctional Anionic Initiators Through Reactions Between n‐Butyl Lithium and Divinylbenzene.

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

- Yusubov, M. S., & Zhdankin, V. V. (2020). Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. The Journal of Organic Chemistry, 85(15), 9879–9886. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1-phenyl-1H-pyrazole

Introduction: The Strategic Importance of a Halogenated Pyrazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for developing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3][4]

This guide focuses on 5-Iodo-1-phenyl-1H-pyrazole , a key heterocyclic intermediate. The introduction of an iodine atom at the 5-position is not a trivial modification; it fundamentally alters the molecule's electronic properties and, most importantly, provides a reactive center for advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions. Understanding the core physicochemical properties of this molecule is therefore paramount for any researcher aiming to leverage it as a building block. These properties govern its behavior in both chemical reactions and biological systems, dictating everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimate drug-likeness. This document provides a comprehensive analysis of these critical parameters, grounded in experimental data and established scientific principles.

Molecular and Structural Characteristics

This compound is an aromatic heterocyclic compound. The structure consists of a five-membered pyrazole ring substituted with a phenyl group at the N1 position and an iodine atom at the C5 position.

The presence of the bulky, electron-rich iodine atom and the aromatic phenyl group significantly influences the molecule's steric and electronic profile, which in turn dictates its reactivity and intermolecular interactions.

Core Physicochemical Data

The quantitative physicochemical properties of a compound are the foundational data points for its application in synthesis and drug design. The key parameters for this compound are summarized below.

| Property | Value | Significance in Research & Development |

| Melting Point (°C) | 82 - 88[6] | Indicates purity and defines solid-state handling and storage conditions. |

| Boiling Point (°C) | 320.5 ± 15.0 (Predicted)[6] | Useful for purification by distillation under vacuum and assessing thermal stability. |

| Lipophilicity (XLogP3) | ~2.9 (Estimated) | A critical determinant of membrane permeability and solubility. This value suggests good potential for crossing biological membranes. |

| Topological Polar Surface Area (TPSA) | ~17.8 Ų (Estimated) | Correlates with passive molecular transport through membranes. A low TPSA (<140 Ų) is associated with good cell permeability. |

| Solubility | Moderately soluble in organic solvents. | Governs choice of solvents for chemical reactions, purification (e.g., crystallization), and formulation. |

| Storage Conditions | 2-8°C, under inert gas[8] | Indicates potential sensitivity to air, moisture, or temperature, requiring controlled storage to maintain purity.[8] |

Note: Estimated values for XLogP3 and TPSA are based on the closely related isomer, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, and serve as a strong proxy for discussing molecular behavior.[9]

Spectroscopic Profile for Structural Elucidation

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the protons on the phenyl ring (typically in the δ 7.2-7.8 ppm region) and the two protons on the pyrazole ring. The pyrazole protons will appear as doublets, with their chemical shifts influenced by the anisotropic effects of the phenyl ring and the electronic effect of the iodine atom.

-

¹³C NMR : The spectrum will show nine distinct carbon signals. The carbon atom bonded to iodine (C5) will be significantly shifted upfield due to the "heavy atom effect," a characteristic feature that aids in structural assignment.

-

-

Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the molecular weight. The high-resolution mass spectrum will show a distinct isotopic pattern for the molecular ion [M]+ at m/z 270.07, confirming the presence of one iodine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3050-3150 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically 1450-1600 cm⁻¹), and C-I stretching (in the far-IR region, <600 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of substituted pyrazoles is well-established, often involving the condensation of a hydrazine derivative (in this case, phenylhydrazine) with a 1,3-dicarbonyl compound or its equivalent.[10] Subsequent iodination yields the final product.

The most significant aspect of this molecule's reactivity lies in the carbon-iodine bond at the 5-position. This bond makes the compound an exceptionally valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

This reactivity is the primary reason for its utility in constructing complex molecular libraries for drug screening, allowing for the systematic and efficient diversification of the pyrazole scaffold.

Caption: Synthetic utility of this compound.

Experimental Protocols: A Practical Guide

The following protocols are standardized methodologies for determining key physicochemical properties. They are designed to be self-validating and ensure data integrity.

Protocol 1: Melting Point Determination (Thomas-Hoover Apparatus)

-

Rationale: The melting point range provides a rapid assessment of purity. A sharp melting range (e.g., < 2°C) is indicative of high purity, while a broad range suggests the presence of impurities.

-

Methodology:

-

Calibration: Before analysis, confirm the apparatus's accuracy using a certified standard with a known melting point close to the expected value (e.g., benzoic acid, m.p. 122°C).

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to ~10°C below the expected melting point (82°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

-

Internal Standard: The solvent typically contains a reference standard, tetramethylsilane (TMS), at 0 ppm.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized to improve signal-to-noise.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS.

-

Caption: Workflow for NMR sample preparation and analysis.

Applications in Drug Discovery and Development

The physicochemical properties of this compound directly inform its strategic use in drug discovery.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of 270.07 g/mol , it serves as an excellent starting point or "fragment" for building more complex molecules. Its defined structure and reactive handle allow for systematic exploration of the chemical space around the pyrazole core.

-

Structure-Activity Relationship (SAR) Studies: The C-I bond is a gateway for SAR studies. By performing various cross-coupling reactions, researchers can rapidly generate a library of analogues where the 5-position is decorated with different functional groups. Screening this library against a biological target (e.g., a protein kinase or receptor) allows for the identification of key structural features required for potency and selectivity.

-

Optimization of "Drug-Like" Properties: The favorable estimated logP and TPSA values suggest that derivatives of this compound have a high probability of possessing good ADME (Absorption, Distribution, Metabolism, Excretion) properties. During lead optimization, chemists can modulate these properties by introducing polar or nonpolar groups at the 5-position to fine-tune solubility, permeability, and metabolic stability.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties—a moderate melting point for easy handling, reactivity tailored for diversification, and a "drug-like" structural profile—make it an ideal scaffold for the synthesis of novel compounds with therapeutic potential. A thorough understanding of the data and protocols presented in this guide enables researchers to fully exploit its chemical versatility, accelerating the journey from initial concept to the discovery of new and effective medicines.

References

- Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97.

- Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 54(3s).

- ChemScene. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ChemicalBook. This compound CAS#: 141998-92-7.

- ChemicalBook. 342405-19-0(4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE) Product Description.

- National Institutes of Health. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.

- Benchchem. A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- PubChem. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- CymitQuimica. CAS 342405-19-0: 4-iodo-5-methyl-1-phenyl-1H-pyrazole.

- E-Molecules. This compound, min 97%, 100 mg.

- Allschoolabs. This compound - 97%, high purity , CAS No.141998-92-7.

- PubChem. 5-Iodo-1-methyl-3-phenylthieno[3,2-d]pyrazole.

- Easy CDMO. 5-Iodo-1H-pyrazole.

- Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- PubChem. 1-Phenylpyrazole.

- BLDpharm. 342405-19-0|4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- NIST WebBook. 1H-Pyrazole, 1-phenyl-.

- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- Cardiff University ORCA. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate.

- BLDpharm. 1007351-17-8|5-Iodo-1H-pyrazole.

- Cheméo. Chemical Properties of 1H-Pyrazole, 5-methyl-1-phenyl- (CAS 6831-91-0).

- PubChem. 5-Iodo-1-phenylpentan-1-one.

- ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.

- Santa Cruz Biotechnology. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- Seedion. This compound.

- NIST WebBook. 1H-Tetrazole, 5-phenyl-.

- TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 7. Buy Online - this compound - 97%, high purity , CAS No.141998-92-7 - We Deliver Worldwide [allschoolabs.com]

- 8. This compound CAS#: 141998-92-7 [m.chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

A Technical Guide to 5-Iodo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and explore established synthetic routes and characterization protocols. Furthermore, this guide will illuminate the compound's significance by highlighting its applications in the development of novel therapeutic agents and functional materials, supported by authoritative references from the scientific literature.

Core Physicochemical Properties

This compound is a substituted aromatic heterocycle. The presence of a phenyl group at the N1 position and an iodine atom at the C5 position of the pyrazole ring bestows upon it unique reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization.

Molecular Structure and Data

The core identity of any chemical compound lies in its molecular formula and weight. These fundamental parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₉H₇IN₂ | [1][2] |

| Molecular Weight | 270.07 g/mol | [1][2] |

| CAS Number | 141998-92-7 | [1][2] |

| Appearance | Solid (Typical) | |

| Melting Point | 82-88°C | [2] |

| Boiling Point | 320.5 ± 15.0°C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization Workflow

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3][4] this compound is typically synthesized through methods that first construct the 1-phenylpyrazole core, followed by a regioselective iodination step. A common precursor is 1-phenyl-1H-pyrazole, which can be synthesized via the Knorr pyrazole synthesis or related condensation reactions between a hydrazine derivative (phenylhydrazine) and a 1,3-dicarbonyl compound.

Generalized Synthetic Workflow

The logical flow for the preparation and validation of this compound involves several key stages, from the initial condensation reaction to final purification and characterization.

Caption: Generalized workflow for the synthesis and quality control of this compound.

Step-by-Step Protocol: Iodination (Conceptual)

-

Objective: To introduce an iodine atom at the C5 position of the 1-phenyl-1H-pyrazole core.

-

Materials: 1-phenyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) or Iodine (I₂), a suitable solvent (e.g., Acetonitrile, DMF), and potentially a catalyst.

-

Procedure:

-

Dissolve 1-phenyl-1H-pyrazole in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the reaction mixture in an ice bath to 0°C.

-

Add the iodinating agent (e.g., NIS) portion-wise to the stirred solution. The regioselectivity of iodination is directed by the phenyl group.

-

Allow the reaction to stir at room temperature for a specified time, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

-

Perform an aqueous work-up by extracting the product into an organic solvent (e.g., Ethyl Acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Self-Validation: The success of the reaction is validated at each step. TLC monitoring confirms the consumption of starting material and the formation of a new, less polar product spot. The color change during the quench indicates the neutralization of excess iodine.

Applications in Research and Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The iodo-substituent on this compound serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.

-

Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1]

-

Scaffold for Bioactive Molecules: The 1-phenyl-pyrazole core is found in anti-inflammatory drugs (e.g., Celecoxib), anti-obesity agents, and antipsychotics.[3] The ability to functionalize the 5-position via the iodo group allows researchers to create libraries of novel compounds for screening against various biological targets.

-

Synthesis of Fused Heterocycles: It can be used as a starting material for creating more complex, fused heterocyclic systems, which are of great interest in both pharmaceutical and materials science research.[5]

Conclusion

This compound is a chemical intermediate of significant value. Its well-defined molecular properties, accessible synthesis, and, most importantly, its utility as a reactive building block make it a cornerstone for innovation in drug discovery and advanced materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical potential of this versatile compound.

References

- Thoreauchem. (n.d.). This compound-4-carboxylic acid.

- Seedion. (n.d.). This compound.

- PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- Barros, F. W. A., et al. (2020). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health (NIH).

- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(9), 2098.

- Bansal, R. K. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.

- CAS Common Chemistry. (n.d.). 2,4,6-Tris[(dimethylamino)methyl]phenol.

- CAS Common Chemistry. (n.d.). 1,4-Dimethyl 2-ethylbutanedioate.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-phenyl-1H-pyrazole

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the structural elucidation and verification of this compound. For professionals in pharmaceutical research, medicinal chemistry, and materials science, precise analytical characterization is the bedrock of discovery and development. Pyrazole derivatives, in particular, are foundational scaffolds in numerous active compounds, making a thorough understanding of their structural properties paramount.[1][2]

This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. Every protocol herein is presented as a self-validating system, ensuring that researchers can confidently reproduce and verify their findings.

The molecular structure of interest, this compound (CAS No. 141998-92-7), possesses a unique electronic and steric profile due to the interplay between the phenyl ring, the pyrazole core, and the heavy iodine substituent.[3] These features give rise to a distinct spectroscopic fingerprint that we will dissect using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the molecular skeleton and the connectivity of its atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed for robustness and reproducibility on a standard 400 or 500 MHz spectrometer.[5]

1. Sample Preparation:

- Weigh 5-10 mg of high-purity this compound. The use of a high-purity sample is critical to avoid signals from residual solvents or synthetic precursors which can complicate spectral interpretation.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which minimizes spectral overlap.[5]

- Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to prevent contamination.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS provides a sharp, inert reference point for calibrating the chemical shift axis, which is crucial for ensuring data comparability across different experiments and instruments.

2. Data Acquisition Parameters:

- ¹H NMR:

- Frequency: 400 or 500 MHz.

- Spectral Width: 0-12 ppm. This range comfortably encompasses the expected chemical shifts for both aromatic and pyrazole protons.

- Pulse Angle: 30-45°. A smaller pulse angle allows for faster repetition rates without saturating the signals, improving the signal-to-noise ratio over a given time.

- Relaxation Delay: 2 seconds. This delay allows most protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

- Scans: 16-32. This number of scans typically provides an excellent signal-to-noise ratio for a sample of this concentration.

- ¹³C NMR:

- Frequency: 100 or 125 MHz (corresponding to the ¹H frequency).

- Spectral Width: 0-160 ppm. This range covers the expected chemical shifts for both sp² carbons of the aromatic rings and the C-I bond.

- Pulse Program: Proton-decoupled. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

- Relaxation Delay: 5 seconds. Quaternary carbons and carbons bonded to iodine often have longer relaxation times; a longer delay is necessary to ensure their quantitative detection.

- Scans: 1024 or more. The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the phenyl group protons. The iodine at the C5 position will sterically and electronically influence the adjacent H4 proton.

-

Pyrazole Protons (H3 & H4): The pyrazole ring gives rise to two doublets. The proton at the C3 position (H3) is coupled to the proton at the C4 position (H4). Due to the electron-withdrawing nature of the adjacent nitrogen, H3 is expected to appear further downfield than H4.

-

Phenyl Protons: The five protons on the N-phenyl ring will appear in the aromatic region (typically 7.2-7.8 ppm). They will likely present as a complex multiplet due to overlapping signals from the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (pyrazole) | 7.6 - 7.8 | d (doublet) | ~2.0 - 3.0 |

| H4 (pyrazole) | 6.4 - 6.6 | d (doublet) | ~2.0 - 3.0 |

| H-ortho (phenyl) | 7.5 - 7.7 | m (multiplet) | - |

| H-meta/para (phenyl) | 7.3 - 7.5 | m (multiplet) | - |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The most significant feature will be the signal for the carbon atom bonded to iodine (C5), which is expected to be shifted significantly upfield due to the "heavy atom effect."

-

Pyrazole Carbons: Three distinct signals are expected. C3 and C4 will be in the typical aromatic/heteroaromatic region. C5, directly attached to iodine, will be at a much lower chemical shift.

-

Phenyl Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (attached to the pyrazole nitrogen), one each for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 140 - 142 |

| C4 (pyrazole) | 110 - 112 |

| C5 (pyrazole, C-I) | 85 - 95 |

| C-ipso (phenyl) | 138 - 140 |

| C-ortho (phenyl) | 125 - 127 |

| C-meta (phenyl) | 129 - 130 |

| C-para (phenyl) | 128 - 129 |

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6] For this compound, IR is excellent for confirming the presence of the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy using an ATR accessory is a rapid and reliable method that requires minimal sample preparation.[5]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific vibrational modes within the molecule.

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (ν, cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in both the phenyl and pyrazole rings. |

| 1600 - 1450 | C=C and C=N Ring Stretch | A series of sharp bands characteristic of the aromatic and heteroaromatic ring systems.[6] |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Strong absorptions indicative of a monosubstituted benzene ring. |

| ~550 - 500 | C-I Stretch | A weak to medium absorption in the far-IR region, confirming the presence of the carbon-iodine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)

-

Gas Chromatography-Mass Spectrometry (GC-MS with EI source):

-

Dissolve a small sample (<1 mg) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the solution into the GC, which separates the compound from any impurities.

-

The purified compound enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

-

-

High-Resolution Mass Spectrometry (HRMS with ESI source):

-

Dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source, which generates protonated molecular ions, [M+H]⁺, under softer conditions than EI.

-

Analyze the ions using a high-resolution analyzer (e.g., TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) to at least four decimal places. This allows for the unambiguous determination of the molecular formula.

-

MS Spectral Interpretation

-

Molecular Ion (M⁺): The molecular formula is C₉H₇IN₂.[3] The exact monoisotopic mass is 270.9654 g/mol . In an EI spectrum, the molecular ion peak (M⁺) should be observed at m/z ≈ 270. The presence of iodine (¹²⁷I) will give a very characteristic isotopic pattern.

-

Key Fragments: The fragmentation of pyrazoles often involves the loss of stable neutral molecules or characteristic radicals.[7]

-

[M - I]⁺: Loss of an iodine radical (127 u) would result in a fragment at m/z ≈ 143. This corresponds to the 1-phenylpyrazole cation.

-

[C₆H₅]⁺: The phenyl cation at m/z = 77 is a very common fragment for phenyl-substituted compounds.

-

[M - N₂]⁺: Rearrangement and loss of a neutral nitrogen molecule (28 u) is a known fragmentation pathway for some pyrazoles.[7]

-

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Interpretation |

| 270 | [C₉H₇IN₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₉H₇N₂]⁺ | Loss of iodine radical (•I) |

| 115 | [C₈H₅N]⁺ | Further fragmentation, e.g., loss of HCN from 143 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms that give rise to the characteristic NMR signals discussed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 5-Iodo-1-phenyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the synthesis, crystal structure, and intermolecular interactions of 5-iodo-1-phenyl-1H-pyrazole derivatives. By delving into the solid-state architecture of these molecules, we aim to provide valuable insights for the rational design of novel therapeutic agents and functional materials.

The Significance of Pyrazole Scaffolds and Halogen Bonding in Drug Design

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise three-dimensional arrangement of atoms within a crystal lattice dictates the physicochemical properties of a compound, such as solubility and stability, and governs its interaction with biological targets. Understanding the crystal structure is therefore paramount in drug development.

The introduction of an iodine atom at the 5-position of the 1-phenyl-1H-pyrazole scaffold is of particular interest due to its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. These interactions are increasingly recognized as powerful tools in crystal engineering, enabling the predictable assembly of molecules in the solid state and influencing protein-ligand binding. This guide will place a special emphasis on the role of halogen bonding in the crystal packing of this compound derivatives.

Synthesis of this compound Derivatives

A robust method for the synthesis of 5-iodo-1-arylpyrazoles involves the 1,3-dipolar cycloaddition of corresponding 4-iodosydnones with dimethyl acetylenedicarboxylate.[1]

Experimental Protocol: General Procedure for the Synthesis of 5-Iodo-1-arylpyrazoles[2]

-

A mixture of the appropriate 4-iodosydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) is prepared in 15 mL of toluene.

-

The reaction mixture is refluxed for 10 hours.

-

Following the reflux period, the toluene is evaporated under reduced pressure.

-

The crude product is then purified by crystallization from a suitable solvent (e.g., 2-propanol) to yield the 1-aryl-5-iodopyrazole derivative.

This synthetic route provides a reliable means of accessing a variety of this compound derivatives with different substituents on the phenyl ring, allowing for a systematic study of their structural properties.

In-depth Crystal Structure Analysis

The solid-state architecture of this compound derivatives is characterized by a rich variety of intermolecular interactions, with halogen bonding playing a pivotal role. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.[2]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a selection of 5-iodo-1-arylpyrazole derivatives, providing a basis for structural comparison.[1]

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1 | C₁₆H₁₇IN₂O₄ | Monoclinic | P2₁/c | 13.1317(4) | 10.4566(3) | 13.0454(4) | 105.513(3) |

| 2 | C₁₅H₁₅IN₂O₅ | Monoclinic | P2₁/n | 7.6253(2) | 18.2392(4) | 11.8344(3) | 99.888(2) |

| 3 | C₁₅H₁₄BrIN₂O₄ | Triclinic | P-1 | 8.1634(2) | 10.6033(3) | 11.5308(3) | 90.435(2) |

| 4 | C₁₅H₁₄ClIN₂O₄ | Monoclinic | P2₁/c | 13.2081(5) | 10.2227(4) | 13.1611(5) | 104.918(4) |

Molecular Geometry

In the solid state, 5-iodo-1-arylpyrazole derivatives often exhibit a non-planar conformation. The steric hindrance introduced by substituents on the ortho position of the phenyl ring can cause a significant twist between the pyrazole and phenyl rings.[2] The dihedral angles between these two rings can range from approximately 76° to 95°.[2]

The Central Role of Intermolecular Interactions

The crystal packing of these derivatives is stabilized by a network of non-covalent interactions. While conventional hydrogen bonds, such as C-H···O, are present, the most influential interactions often involve the iodine atom.[2]

The iodine atom at the 5-position of the pyrazole ring acts as a potent halogen bond donor. A variety of halogen bond motifs have been observed in the crystal structures of these compounds, including:

-

C–I···O: This is a common and relatively strong halogen bond, where the iodine interacts with the oxygen atom of a carbonyl group from an adjacent molecule.[2]

-

C–I···N: The nitrogen atoms of the pyrazole ring can also act as halogen bond acceptors.[2]

-

C–I···π: In some cases, the iodine atom can interact with the π-electron system of an aromatic ring of a neighboring molecule.[2]

-

C–I···Br/Cl: When other halogens are present as substituents on the phenyl ring, C–I···Br or C–I···Cl interactions can also be observed.[2]

The presence and nature of these halogen bonds are influenced by the other substituents on the molecule, demonstrating the tunability of these interactions in crystal engineering.

Visualizing the Supramolecular Architecture

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key intermolecular interactions that govern the crystal packing of this compound derivatives.

Caption: C-I···O halogen bond between two pyrazole molecules.

Caption: C-I···π interaction between pyrazole molecules.

Conclusion: Implications for Crystal Engineering and Drug Discovery

The study of the crystal structure of this compound derivatives reveals a fascinating interplay of intermolecular forces, with halogen bonding emerging as a key determinant of the supramolecular architecture. The directionality and tunability of these interactions make them a powerful tool for crystal engineering, allowing for the design of solid-state materials with desired properties. For drug development professionals, a thorough understanding of the solid-state structure of these pyrazole derivatives is crucial for controlling polymorphism, improving bioavailability, and designing next-generation therapeutics with enhanced efficacy and specificity. The insights gained from these structural studies can guide the rational design of new drug candidates that can effectively engage in halogen bonding with their biological targets.

References

- Popa, M. M., et al. (n.d.). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution C-NMR spectroscopy.

- Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1123.

- Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. OpenUCT.

- Popa, M. M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. ResearchGate.

- Popa, M. M., et al. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate.

Sources

Halogen Bonding in 5-Iodo-1-Arylpyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of halogen bonding in 5-iodo-1-arylpyrazoles, a class of molecules demonstrating significant potential in crystal engineering and medicinal chemistry. We will delve into the fundamental principles of halogen bonding, focusing on the unique role of the iodine substituent at the C5 position of the pyrazole ring. This document will detail the synthesis and structural characterization of these compounds, offering field-proven insights into experimental design and data interpretation. Furthermore, we will explore the applications of these halogen-bonded systems in drug discovery, highlighting their ability to form specific and directional interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogen bonding in their work.

Introduction: The Nature of the Halogen Bond

The halogen bond (XB) is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an atom with lone pair electrons like O, N, S, or a π-system).[1][2] This interaction arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as the σ-hole , located on the outermost portion of the halogen atom, opposite to the covalent bond.[1][3] The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F.[4][5]

5-Iodo-1-arylpyrazoles have emerged as exceptional scaffolds for investigating and utilizing halogen bonds.[1][2] The iodine atom at the C5 position of the pyrazole ring exhibits a pronounced σ-hole, making it a potent halogen bond donor. The tunability of the aryl substituent at the N1 position allows for the modulation of the electronic properties of the pyrazole ring and, consequently, the strength and nature of the halogen bond.

Synthesis of 5-Iodo-1-Arylpyrazoles

The synthesis of 5-iodo-1-arylpyrazoles can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

1,3-Dipolar Cycloaddition

A common and effective method involves the 1,3-dipolar cycloaddition of a 4-iodosydnone with an alkyne, such as dimethyl acetylenedicarboxylate.[1][6] This reaction proceeds via a concerted mechanism, leading to the formation of the pyrazole ring with the iodine atom regioselectively placed at the C5 position.

Experimental Protocol: Synthesis of Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-3-(2-isopropylphenyl)sydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in toluene (15 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

-

Purification: The crude product is purified by crystallization from a suitable solvent (e.g., 2-propanol) to yield colorless crystals of the desired 5-iodo-1-arylpyrazole.

Regioselective Iodination of 1-Arylpyrazoles

An alternative approach involves the direct iodination of a pre-synthesized 1-arylpyrazole. The regioselectivity of the iodination is highly dependent on the reaction conditions.[7][8]

-

Iodination at C5: Treatment of a 1-aryl-3-CF₃-1H-pyrazole with n-butyllithium (n-BuLi) at low temperature (-78 °C) generates a lithium pyrazolide intermediate. Subsequent trapping with elemental iodine (I₂) exclusively yields the 5-iodo derivative.[7][8]

-

Iodination at C4: In contrast, employing ceric ammonium nitrate (CAN) as a mediator with elemental iodine in a suitable solvent like acetonitrile directs the iodination to the C4 position with high regioselectivity.[7][9]

Structural Characterization and Evidence of Halogen Bonding

The definitive confirmation and detailed analysis of halogen bonding in 5-iodo-1-arylpyrazoles are primarily achieved through single-crystal X-ray diffraction.[1][3][10] Spectroscopic techniques, particularly ¹³C NMR, provide valuable insights into halogen bonding in solution.[10][11]

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular distances.[6][10] In the context of halogen bonding, the key parameters to analyze are:

-

The I···A distance (A = acceptor atom): This distance should be shorter than the sum of the van der Waals radii of the iodine and acceptor atoms.

-

The C-I···A angle: This angle is typically close to linear (approaching 180°), reflecting the directional nature of the σ-hole interaction.

Studies have revealed a variety of halogen bonding motifs in the crystal structures of 5-iodo-1-arylpyrazoles, including:

-

C–I···N: Interactions with the nitrogen atom of a neighboring pyrazole or another nitrogen-containing molecule.[1][10]

-

C–I···O: Interactions with oxygen atoms from carbonyl groups, nitro groups, or solvent molecules.[1][10][11]

-

C–I···π: Interactions with the electron-rich π-system of an aromatic ring.[1][10]

Table 1: Representative Halogen Bond Parameters in 5-Iodo-1-Arylpyrazoles

| Compound Class | Halogen Bond Type | I···A Distance (Å) | C–I···A Angle (°) | Reference |

| 1-Aryl-5-iodopyrazoles | C–I···N | 3.2803(2) | 162.2 | [11] |

| 1-Aryl-5-iodopyrazoles | C–I···O | 3.230(5) | 146.1(2) | [11] |

| 1-Aryl-5-iodopyrazoles | C–Br···O | 3.048(5) | 172.4(3) | [11] |

¹³C NMR Spectroscopy in Solution

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy can be used to probe halogen bonding in solution.[10][11] The formation of a halogen bond between a 5-iodo-1-arylpyrazole and a Lewis base in solution leads to a downfield shift (deshielding) of the ¹³C NMR signal of the C5 carbon, the carbon atom directly attached to the iodine.[10][11] This deshielding, which can be as large as 6-7 ppm, is a direct consequence of the electron donation from the Lewis base to the σ-hole of the iodine atom.[10][11]

Experimental Protocol: ¹³C NMR Titration for Halogen Bond Detection [10]

-

Sample Preparation: Prepare a solution of the 5-iodo-1-arylpyrazole in a suitable deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum: Record the ¹³C NMR spectrum of the pyrazole solution.

-

Titration: Add incremental amounts of a Lewis base (e.g., pyridine, DMSO) to the NMR tube.

-

Spectral Acquisition: Record a ¹³C NMR spectrum after each addition of the Lewis base.

-

Data Analysis: Monitor the chemical shift of the C5 carbon signal. A significant downfield shift upon addition of the Lewis base is indicative of halogen bond formation.

Applications in Drug Discovery and Crystal Engineering

The directional and specific nature of halogen bonds makes them a powerful tool in both drug discovery and crystal engineering.[5][11]

Drug Discovery

The incorporation of iodine atoms into drug candidates is an increasingly utilized strategy to enhance binding affinity and selectivity for a target protein.[4][5][12] Halogen bonds can mediate crucial interactions within the ligand-binding pocket of a protein, often targeting the backbone carbonyl oxygens or the side chains of amino acids such as serine, threonine, aspartate, and glutamate.[13] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[14][15] The combination of the pyrazole core with a halogen bond donor at the C5 position offers a compelling strategy for the rational design of potent and selective inhibitors.

Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties.[1][16] Halogen bonds, due to their strength and directionality, are valuable tools for controlling the supramolecular assembly of molecules in the solid state.[1][17][18] By carefully selecting the substitution pattern on the 1-arylpyrazole scaffold, it is possible to program the formation of specific and predictable supramolecular architectures, such as chains, layers, and three-dimensional networks.[1][11][17] This control over the solid-state packing is crucial for tuning the physical properties of materials, including their melting point, solubility, and optical properties.

Conclusion

5-Iodo-1-arylpyrazoles are a versatile and highly informative class of compounds for the study and application of halogen bonding. Their synthesis is well-established, and their structural and electronic properties can be readily tuned. The strong halogen bonding capabilities of the C5-iodine atom, coupled with the privileged nature of the pyrazole scaffold, make these molecules promising candidates for the development of new therapeutics and functional materials. A thorough understanding of the principles of halogen bonding, along with the application of appropriate synthetic and analytical techniques, will undoubtedly continue to drive innovation in this exciting field.

References

- Popa, M. M., Man, I. C., Draghici, C., Shova, S., Caira, M. R., Dumitrascu, F., & Dumitrescu, D. (2019). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. CrystEngComm, 21(45), 7085–7093. [Link]

- Popa, M. M., Dumitrascu, F., Caira, M. R., Draghici, C., & Dumitrescu, D. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1123. [Link]

- Popa, M. M., Man, I. C., Draghici, C., Shova, S., Caira, M. R., Dumitrascu, F., & Dumitrescu, D. (2019). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy.

- Popa, M. M., Man, I. C., Draghici, C., Shova, S., Caira, M. R., Dumitrascu, F., & Dumitrescu, D. (2019). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution C-NMR spectroscopy. Royal Society of Chemistry. [Link]

- Cooper, G., Medcraft, C., Littlefair, J., Penfold, T. J., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303. [Link]

- Popa, M. M., Dumitrascu, F., Caira, M. R., Draghici, C., & Dumitrescu, D. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. OpenUCT. [Link]

- Guchhait, S. K., & Chaudhary, P. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]

- Popa, M. M., Man, I. C., Draghici, C., Shova, S., Caira, M. R., Dumitrascu, F., & Dumitrescu, D. (2019). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13 C-NMR spectroscopy. CrystEngComm, 21(45), 7085–7093. [Link]

- Beier, P., & Pislaru, A. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

- Cooper, G., Medcraft, C., Littlefair, J., Penfold, T. J., & Walker, N. R. (2017).

- Pereira, C. M. P., Quina, F., Silva, F. A. N., & Machulek, A. (2008). Iodination of Pyrazoles via I2/NaI or I2/CAN.

- Cooper, G., Medcraft, C., Littlefair, J., Penfold, T. J., & Walker, N. R. (2017).

- Popa, M. M., Dumitrascu, F., Caira, M. R., Draghici, C., & Dumitrescu, D. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.

- Martins, M. A. P., Meyer, A. R., Salbego, P. R. S., dos Santos, D. M., & Hörner, M. (2017). Halogenation of the pyrazole scaffold.

- Beier, P., & Pislaru, A. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(63), 51225–51232. [Link]

- Popa, M. M., Dumitrascu, F., Caira, M. R., Draghici, C., & Dumitrescu, D. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. OUCI. [Link]

- Beier, P., & Pislaru, A. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Barcellos, T., Gularte, M. S., & Godoi, M. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.

- Fronczek, F. R., & Titi, H. M. (2023). Common supramolecular motifs of 1H-pyrazoles including dimer, trimer, tetramer, and catemer.

- Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. [Link]

- Gushchina, I., Ivanova, A., Anisimov, V., & Gushchin, P. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. [Link]

- Lamarche, M. J., & Roccia, M. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. PubMed. [Link]

- Head, J. D., & Grant, G. H. (2009). Supramolecular Chemistry of Halogens: Complementary Features of Inorganic (M−X) and Organic (C−X′) Halogens Applied to M−X···X′−C Halogen Bond Formation. Journal of the American Chemical Society, 131(45), 16429–16439. [Link]

- Voth, M., & Ho, P. S. (2007). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]

- Chan, K. T., & Li, D. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. [Link]

- García-Sánchez, M. A., & Fernández-Mato, M. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials.

- Al-Majid, A. M., & Barakat, A. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. [Link]

- Dyguda-Kazimierowicz, E., & Matosiuk, D. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]

- Menting, J. G., & Lawrence, M. C. (2017). Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY. PubMed Central. [Link]

- Yoshimura, A., & Zhdankin, V. V. (2016). Representative of 1,4,5‐trisubstituted pyrazole‐based blockbuster drugs.

- González, L., Graus, S., & Martín, A. (2020). The combination of halogen and hydrogen bonding: a versatile tool in coordination chemistry. Royal Society of Chemistry. [Link]

- Fronczek, F. R., & Titi, H. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

- Al-Warhi, T., & Al-Sha'lan, N. H. (2024).

- Kumar, V., & Jones, B. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

- Wang, Y., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. [Link]

- Elguero, J., & Alkorta, I. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.

- Wu, Y., & Li, Y. (2024). Molecular design and crystal engineering of oligothiophenes using dicyanovinyl (DCV) and tricyanovinyl (TCV) groups. CrystEngComm. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding [open.uct.ac.za]

- 3. Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13 C-NMR spectroscopy - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01263J [pubs.rsc.org]

- 4. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular design and crystal engineering of oligothiophenes using dicyanovinyl (DCV) and tricyanovinyl (TCV) groups - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[3][4] This versatility has led to the development of numerous successful drugs across diverse therapeutic areas, from inflammation and cancer to infectious diseases and neurological disorders.[1][5] Marketed drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of targeted cancer therapies like Ruxolitinib and Crizotinib all feature the pyrazole core, underscoring its profound impact on modern pharmacology.[1][3][4]

This guide provides an in-depth exploration of the biological potential of the pyrazole nucleus. As a senior application scientist, the objective is not merely to list activities but to dissect the underlying mechanisms, explore the structure-activity relationships (SAR), and provide actionable, field-proven experimental protocols. We will delve into the synthetic strategies that grant access to this versatile core, examine its role in key therapeutic areas, and present the data-driven rationale behind the design of potent and selective pyrazole-based agents.

Foundational Synthesis and Screening Workflow

The accessibility of the pyrazole core through robust and versatile synthetic methods is a primary reason for its prevalence in drug discovery.[6] The most common and historically significant method is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5] Modern advancements, including multicomponent reactions and microwave-assisted synthesis, have further streamlined the production of diverse pyrazole libraries.[2]

A typical discovery workflow involves the synthesis of a focused library of pyrazole analogs followed by a cascade of biological screening to identify lead compounds.

Caption: High-level workflow for pyrazole-based drug discovery.

Experimental Protocol: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard laboratory procedure for synthesizing a pyrazole derivative, a foundational step for any screening campaign. The choice of a 1,3-dicarbonyl compound and a substituted hydrazine allows for systematic variation of substituents to explore the structure-activity relationship (SAR).

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

-

1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (recrystallization solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chlorophenyl)-3-butane-1,3-dione (e.g., 5.0 mmol, 1.0 eq) in 20 mL of glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine hydrochloride (5.5 mmol, 1.1 eq) in a single portion.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 4 hours. Causality Note: The acidic medium facilitates the initial condensation to form a hydrazone intermediate, and subsequent heating drives the intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

Work-up: Allow the reaction to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry the crystals under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a white or off-white solid.

Anti-Inflammatory Potential: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment modality.[7][8] Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9] While COX-2 inhibition mediates the desired anti-inflammatory effects, COX-1 inhibition is linked to gastrointestinal side effects.[10][11] The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement in creating safer anti-inflammatory agents.[7][12]